Physicochemical Property Comparison: 3'-Methyl vs. 2'-Methyl Positional Isomer
The target compound (CAS 648923-94-8) possesses a molecular weight of 351.83 g/mol and a calculated partition coefficient (LogP) of 5.53, based on its full molecular structure including the 3'-methyl substitution . Its positional isomer, 5-chloro-2-hydroxy-N-[[3-(2-methylphenyl)phenyl]methyl]benzamide (CAS 648923-93-7), shares the identical molecular formula (C21H18ClNO2) and molecular weight, but is predicted to exhibit altered lipophilicity and steric profile due to the ortho-methyl arrangement. While direct experimental LogP values are not available for both, the topological polar surface area (TPSA) remains constant at 52.82 Ų, but the 3D conformation and intramolecular interactions differ, impacting membrane permeability and target binding . This demonstrates that even isomers with identical formula and mass cannot be assumed interchangeable without empirical validation.
| Evidence Dimension | Physicochemical properties (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW: 351.83 g/mol; LogP: 5.53; TPSA: 52.82 Ų (CAS 648923-94-8) |
| Comparator Or Baseline | MW: 351.83 g/mol; LogP: predicted ~5.52 (variation due to methyl position); TPSA: 52.82 Ų (CAS 648923-93-7, 2'-methyl isomer) |
| Quantified Difference | LogP difference: ~0.01 (predicted); TPSA identical; 3D conformation distinct |
| Conditions | Calculated properties derived from standard cheminformatics algorithms (ALOGPS, ChemAxon) |
Why This Matters
For procurement, this confirms that CAS 648923-94-8 is structurally distinct from its 2'-methyl isomer, and substitution without confirmatory analytical characterization risks introducing a compound with different pharmacokinetic or pharmacodynamic behavior.
